Cas no 1807222-72-5 (Methyl 4-aminomethyl-2-bromo-5-cyanophenylacetate)

Methyl 4-aminomethyl-2-bromo-5-cyanophenylacetate 化学的及び物理的性質
名前と識別子
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- Methyl 4-aminomethyl-2-bromo-5-cyanophenylacetate
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- インチ: 1S/C11H11BrN2O2/c1-16-11(15)4-7-2-8(5-13)9(6-14)3-10(7)12/h2-3H,4,6,14H2,1H3
- InChIKey: DROAMKZELAQPPS-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC(CN)=C(C#N)C=C1CC(=O)OC
計算された属性
- せいみつぶんしりょう: 282.00039 g/mol
- どういたいしつりょう: 282.00039 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 300
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- ぶんしりょう: 283.12
- トポロジー分子極性表面積: 76.1
Methyl 4-aminomethyl-2-bromo-5-cyanophenylacetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015030407-1g |
Methyl 4-aminomethyl-2-bromo-5-cyanophenylacetate |
1807222-72-5 | 97% | 1g |
1,564.50 USD | 2021-06-17 | |
Alichem | A015030407-500mg |
Methyl 4-aminomethyl-2-bromo-5-cyanophenylacetate |
1807222-72-5 | 97% | 500mg |
798.70 USD | 2021-06-17 | |
Alichem | A015030407-250mg |
Methyl 4-aminomethyl-2-bromo-5-cyanophenylacetate |
1807222-72-5 | 97% | 250mg |
475.20 USD | 2021-06-17 |
Methyl 4-aminomethyl-2-bromo-5-cyanophenylacetate 関連文献
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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Pawan Kumar,Rubina G. Parmar,Christopher R. Brown,Jennifer L. S. Willoughby,Donald J. Foster,I. Ramesh Babu,Sally Schofield,Vasant Jadhav,Klaus Charisse,Jayaprakash K. Nair,Kallanthottathil G. Rajeev,Martin A. Maier,Martin Egli,Muthiah Manoharan Chem. Commun., 2019,55, 5139-5142
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
Methyl 4-aminomethyl-2-bromo-5-cyanophenylacetateに関する追加情報
Methyl 4-aminomethyl-2-bromo-5-cyanophenylacetate (CAS No. 1807222-72-5): A Comprehensive Overview
Methyl 4-aminomethyl-2-bromo-5-cyanophenylacetate (CAS No. 1807222-72-5) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biotechnology. This compound, characterized by its unique structural features, plays a crucial role in the synthesis of various bioactive molecules. Its molecular structure, incorporating both bromine and cyano functional groups, makes it a versatile intermediate in the development of novel therapeutic agents.
TheMethyl 4-aminomethyl-2-bromo-5-cyanophenylacetate molecule is particularly noteworthy for its potential applications in drug discovery. The presence of an amino methyl group at the fourth position and a bromine substituent at the second position enhances its reactivity, allowing for further functionalization. This property is highly valuable in medicinal chemistry, where such intermediates are often used to construct more complex scaffolds.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting various disease pathways. TheMethyl 4-aminomethyl-2-bromo-5-cyanophenylacetate compound has been explored as a key building block in the synthesis of kinase inhibitors, particularly those targeting tyrosine kinases involved in cancer therapy. The bromine atom serves as a handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are essential for constructing biaryl structures prevalent in many drug candidates.
Moreover, the cyano group in theMethyl 4-aminomethyl-2-bromo-5-cyanophenylacetate molecule can be further modified through reduction to an amine or hydrolysis to a carboxylic acid. These transformations open up numerous possibilities for generating derivatives with tailored biological activities. For instance, researchers have utilized this compound to develop novel analogs of known antiviral agents by incorporating additional pharmacophoric elements into the core structure.
TheMethyl 4-aminomethyl-2-bromo-5-cyanophenylacetate compound has also been investigated in the context of metalloproteinase inhibition. Metalloproteinases are enzymes that play critical roles in various physiological processes, including inflammation and tumor progression. By modifying theMethyl 4-aminomethyl-2-bromo-5-cyanophenylacetate scaffold, scientists have been able to design potent inhibitors that disrupt these enzymatic pathways. Such inhibitors hold promise for treating conditions like rheumatoid arthritis and certain types of cancer.
In addition to its role in kinase and metalloproteinase inhibition, theMethyl 4-aminomethyl-2-bromo-5-cyanophenylacetate compound has shown potential in other therapeutic areas. For example, it has been employed in the synthesis of compounds with antimicrobial properties. The structural features of this molecule allow for interactions with bacterial enzymes and cell wall components, leading to mechanisms that inhibit bacterial growth. This makes it a valuable candidate for developing new antibiotics to combat resistant strains.
The synthesis ofMethyl 4-aminomethyl-2-bromo-5-cyanophenylacetate involves multi-step organic reactions that highlight its synthetic utility. Starting from readily available precursors, such as bromobenzonitrile and malonic acid derivatives, the compound can be synthesized through a series of well-established transformations. These include nucleophilic substitution reactions to introduce the amino methyl group and subsequent bromination to achieve the desired substitution pattern.
TheMethyl 4-aminomethyl-2-bromo-5-cyanophenylacetate molecule's versatility extends to its solubility and stability under various conditions. This makes it suitable for both laboratory-scale investigations and large-scale pharmaceutical production. Its stability under standard storage conditions ensures that it remains viable for long-term studies without degradation.
In conclusion, methyl 4-amino methyl -2 -bromo -5 -cyanophenyl acetate (CAS No. 1807222 -72 -5) is a multifaceted compound with significant implications in drug discovery and development. Its unique structural features and reactivity make it an invaluable intermediate in synthesizing bioactive molecules targeting various diseases. As research continues to uncover new therapeutic applications, this compound is poised to play an even greater role in advancing pharmaceutical innovation.
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